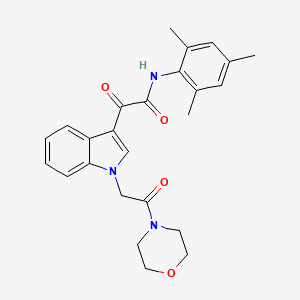

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a mesityl (2,4,6-trimethylphenyl) group and a morpholinoethyl substituent. Its structure combines an indole core with a 2-oxoacetamide backbone, modified by substituents that influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-7-5-4-6-19(20)21)15-22(29)27-8-10-32-11-9-27/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUGVSZDHGBUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:

Starting from the indole core, substitution reactions introduce functional groups at specific positions on the indole ring.

Protection and deprotection steps may be necessary to ensure that reactive functional groups do not interfere with subsequent reactions.

Coupling reactions, such as the formation of amide bonds, are employed to link different parts of the molecule together.

The morpholino moiety is introduced through nucleophilic substitution reactions.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes would require optimization of each synthetic step to ensure high yields and purity. This may involve:

The use of continuous flow chemistry for efficient mixing and reaction control.

Catalysis to increase reaction rates and selectivity.

Purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide undergoes various types of chemical reactions, including:

Oxidation: Can occur at the indole ring or other susceptible sites.

Reduction: Reduction of the oxoacetamide group can yield corresponding amines.

Substitution: Nucleophilic substitution can occur at electrophilic sites in the molecule.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of appropriate catalysts.

Major Products:

Oxidation products may include hydroxylated derivatives.

Reduction products may include secondary and tertiary amines.

Substitution products depend on the nature of the nucleophile used.

Scientific Research Applications

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound belonging to the class of indole derivatives, which are known for their wide range of biological activities and uses in medicinal chemistry for drug development.

Scientific Research Applications

This compound has significant potential in various fields of research and industry due to its unique structure and diverse reactivity.

Chemistry

- It serves as a scaffold for synthesizing novel indole derivatives with potential bioactivity.

- It is used in studying reaction mechanisms and developing new synthetic methodologies.

Biology

- It acts as a probe to study biological pathways involving indole derivatives.

- It has the potential to be a biochemical tool for modulating enzyme activity or signal transduction pathways.

Medicine

- Exploration as a lead compound for the development of new therapeutic agents. Recent studies have evaluated the anticancer potential of various indole derivatives, including N-mesityl compounds. The compound has shown promising antiproliferative activity against several cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cells, suggesting significant potential for further development as anticancer agents.

- Indole derivatives have also been investigated for their antimicrobial properties. Compounds similar to N-mesityl have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some cases.

Industry

- It is used in the development of specialty chemicals and materials.

- It has the potential to be a precursor for the synthesis of other valuable compounds.

Chemical Reactions

This compound undergoes various types of chemical reactions:

- Oxidation Can occur at the indole ring or other susceptible sites.

- Reduction Reduction of the oxoacetamide group can yield corresponding amines.

- Substitution Nucleophilic substitution can occur at electrophilic sites in the molecule.

Common Reagents and Conditions:

- Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

- Substitution: Nucleophiles like amines or thiols in the presence of appropriate catalysts.

Major Products:

- Oxidation products may include hydroxylated derivatives.

- Reduction products may include secondary and tertiary amines.

- Substitution products depend on the nature of the nucleophile used.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Modulation: It can modulate receptor activity, influencing cell signaling pathways.

- Nucleic Acid Binding: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Anticancer Activity

The compound has shown promising antiproliferative activity against several cancer cell lines in in vitro studies. Similar compounds have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cells, suggesting significant potential for further development as anticancer agents.

Antimicrobial Activity

Compounds similar to N-mesityl have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some cases.

Case Studies and Research Findings

Certain derivatives have been shown to induce apoptosis in a dose-dependent manner, indicating their potential as therapeutic agents in cancer treatment. Some compounds demonstrated significant inhibition of biofilm formation in bacterial strains such as MRSA, highlighting their potential in combating antibiotic resistance.

| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Compound 7d | N/A | HeLa | 0.52 | Induces apoptosis |

| Indolylquinazolinone 3k | N/A | MRSA | 0.98 | Inhibits biofilm formation |

| Various Indoles | N/A | Multiple Cancer Lines | <10 | Cytotoxicity observed |

Mechanism of Action

The mechanism by which N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to:

Inhibition or activation: of enzymes involved in critical biochemical pathways.

Modulation: of receptor activity, influencing cell signaling and function.

Binding to nucleic acids: , affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Adamantane-Substituted Indole Derivatives

Key Compounds : N-substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) .

- Structural Differences: The adamantane group confers high lipophilicity, enhancing membrane permeability, whereas the target compound’s mesityl group provides steric bulk and hydrophobicity. The morpholinoethyl moiety in the target compound may improve aqueous solubility compared to adamantane derivatives.

- Biological Activity: Adamantane derivatives exhibit potent anti-proliferative activity against HepG2 (IC50 = 10.56 µM for 5r) and activate caspase-8 and caspase-3, indicating extrinsic apoptosis pathways . The target compound’s morpholino group could modulate interactions with kinases or phosphatases, but mechanistic data are lacking.

Biological Activity

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological activity, and relevant case studies.

1. Chemical Structure and Synthesis

This compound features an indole core, a mesityl group, and a morpholino moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the indole core through Fischer indole synthesis.

- Introduction of the morpholino group via nucleophilic substitution.

- Coupling reactions to form amide bonds between different parts of the molecule.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, leading to altered cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing cell signaling pathways.

- Nucleic Acid Binding : The compound may bind to nucleic acids, affecting gene expression and protein synthesis .

3.1 Anticancer Activity

Recent studies have evaluated the anticancer potential of various indole derivatives, including N-mesityl compounds. Notably:

- In vitro Studies : The compound has shown promising antiproliferative activity against several cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cells, suggesting significant potential for further development as anticancer agents .

3.2 Antimicrobial Activity

Indole derivatives have also been investigated for their antimicrobial properties:

- Activity Against Bacteria : Compounds similar to N-mesityl have exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in some cases .

4. Case Studies and Research Findings

4.1 Notable Findings

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in a dose-dependent manner, indicating their potential as therapeutic agents in cancer treatment .

- Biofilm Inhibition : Some compounds demonstrated significant inhibition of biofilm formation in bacterial strains such as MRSA, highlighting their potential in combating antibiotic resistance .

5.

This compound represents a promising candidate for further research due to its unique structural features and diverse biological activities. Its potential as an anticancer and antimicrobial agent warrants additional studies to fully elucidate its mechanisms and optimize its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.